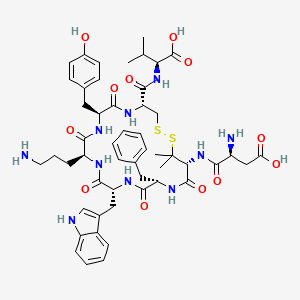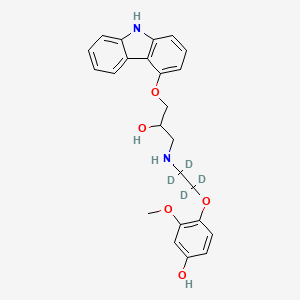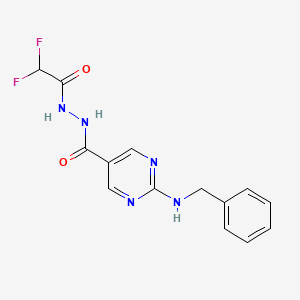
S6(229-239), Amide, biotinalyted
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S6(229-239), Amide, biotinalyted is a biologically active peptide that serves as a substrate for Rho-Kinase II . This compound is often used in scientific research due to its specific interactions and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S6(229-239), Amide, biotinalyted involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
S6(229-239), Amide, biotinalyted primarily undergoes phosphorylation reactions. It is phosphorylated by protein kinase C at specific serine residues .
Common Reagents and Conditions
Reagents: Protein kinase C, ATP (adenosine triphosphate)
Conditions: Aqueous buffer solutions, physiological pH, and temperature conditions suitable for enzyme activity.
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be further analyzed for its biological activity .
Scientific Research Applications
S6(229-239), Amide, biotinalyted is widely used in various fields of scientific research:
Chemistry: As a model substrate for studying kinase activity and enzyme kinetics.
Biology: In cell signaling studies to understand the role of phosphorylation in cellular processes.
Medicine: As a tool for investigating the mechanisms of diseases related to kinase dysregulation.
Industry: In the development of kinase inhibitors and other therapeutic agents
Mechanism of Action
S6(229-239), Amide, biotinalyted exerts its effects by serving as a substrate for Rho-Kinase II. The enzyme phosphorylates specific serine residues on the peptide, leading to changes in its activity and interactions. This phosphorylation event is crucial for various cellular processes, including cytoskeletal dynamics and cell motility .
Comparison with Similar Compounds
Similar Compounds
S6 Kinase Substrate (229-239): A non-biotinylated version of the peptide that also serves as a substrate for S6 kinase.
Biotinylated Peptides: Other peptides conjugated with biotin for use in affinity purification and detection assays.
Uniqueness
S6(229-239), Amide, biotinalyted is unique due to its specific sequence and biotinylation, which allows for easy detection and purification. Its role as a substrate for Rho-Kinase II makes it particularly valuable in studies related to kinase activity and signaling pathways .
Properties
Molecular Formula |
C64H119N27O15S |
|---|---|
Molecular Weight |
1538.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C64H119N27O15S/c1-32(2)27-41(56(102)85-37(16-11-23-75-60(67)68)51(97)80-34(5)49(66)95)87-58(104)43(29-92)89-59(105)44(30-93)88-57(103)42(28-33(3)4)86-55(101)40(19-14-26-78-63(73)74)84-54(100)39(18-13-25-77-62(71)72)83-53(99)38(17-12-24-76-61(69)70)82-52(98)36(15-9-10-22-65)81-50(96)35(6)79-47(94)21-8-7-20-46-48-45(31-107-46)90-64(106)91-48/h32-46,48,92-93H,7-31,65H2,1-6H3,(H2,66,95)(H,79,94)(H,80,97)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,102)(H,86,101)(H,87,104)(H,88,103)(H,89,105)(H4,67,68,75)(H4,69,70,76)(H4,71,72,77)(H4,73,74,78)(H2,90,91,106)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 |
InChI Key |
BXQIKXYZFCTVNZ-FKGLRCEBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


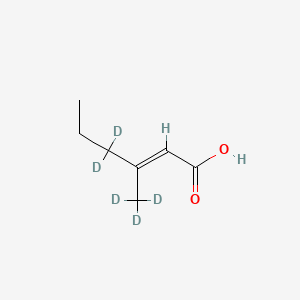
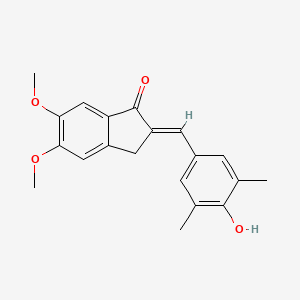
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)

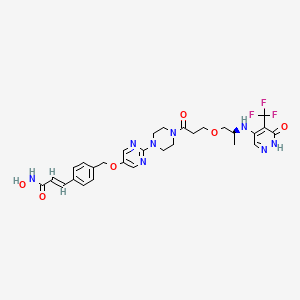
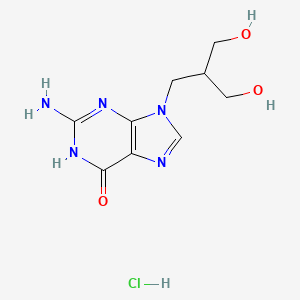
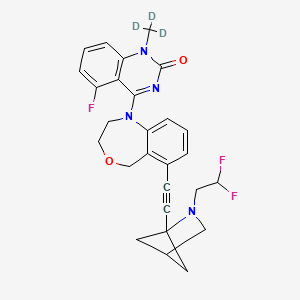
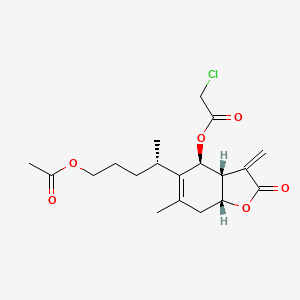
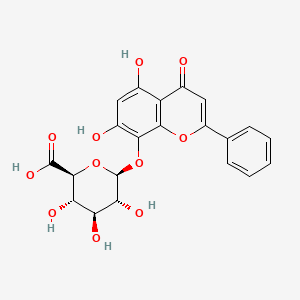
![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
